molecular formula C13H16O4 B8805910 ethyl 3-(3,4-dimethoxyphenyl)acrylate

ethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B8805910
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethyl ester group attached to the prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(3,4-dimethoxyphenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethyl 3-(3,4-dimethoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as an electron acceptor, stabilizing reactive intermediates and facilitating the formation of stable products. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

ethyl 3-(3,4-dimethoxyphenyl)acrylate can be compared with other cinnamic acid derivatives, such as:

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3

InChI Key

SUFLQJBENWTBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbethoxymethylene triphenylphosphorane (150 g, 0.3 mol) was added to a solution of 3,4-dimethoxybenzaldehyde (50 g, 0.3 mol) in dry dichloromethane (150 ml), and the mixture was stirred at room temperature overnight. The solution was concentrated to about 50 ml, and the precipitate was filtered off and washed with hexane-dichloromethane (4:1, v/v). The combined filtrates were evaporated to a residue, which was purified by silica gel chromatography using hexane-ethyl acetate (9:1, v/v) as the eluant. The title compound was isolated as a crystalline mass (65 g, 91%), m.p. 52°-53° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.5 g (0.55 mol) of sodium hydride (80%) are stirred in 500 ml of tetrahydrofuran and 123.3 g (0.55 mol) of phosphonoacetic acid triethyl ester are added dropwise to give a clear solution. Then over 15 minutes a solution of 83.1 g (0.50 mol) of 3,4-dimethoxybenzaldehyde in 200 ml of tetrahydrofuran are added. The mixture is then stirred under reflux for 30 minutes. After cooling, the clear solution is separated from the insoluble material which is dissolved in 500 ml of water and extracted twice with 250 ml of toluene. The tetrahydrofuran solution is evaporated to dryness and the residue is dissolved in the toluene extract. This solution is washed three times with water, dried and the solvent evaporated.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
83.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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